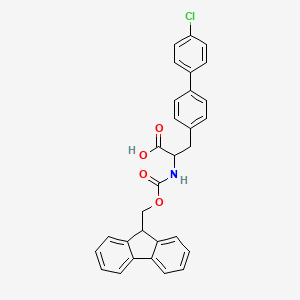

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C30H24ClNO4 |

|---|---|

Molekulargewicht |

498.0 g/mol |

IUPAC-Name |

3-[4-(4-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C30H24ClNO4/c31-22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(33)34)32-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,32,35)(H,33,34) |

InChI-Schlüssel |

YJQNMNJDBMSIFY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Significance of Non Natural Amino Acids in Chemical Biology and Material Science

Non-natural amino acids, also known as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 20 standard protein-building blocks encoded by the genetic code. bitesizebio.comwikipedia.org Their significance lies in their ability to introduce novel chemical and physical properties into peptides and proteins. fiveable.me The incorporation of these synthetic amino acids can enhance the stability, bioactivity, and structural diversity of peptides, making them valuable tools in drug discovery and protein engineering. sigmaaldrich.com

In chemical biology, non-natural amino acids enable the study of protein structure and function with greater precision. sigmaaldrich.com For instance, they can be designed to contain fluorescent tags or photo-cross-linking agents to probe protein-protein interactions. bitesizebio.comfiveable.me In material science, the unique side chains of non-natural amino acids can be exploited to create novel biomaterials with tailored properties, such as enhanced thermal stability or specific molecular recognition capabilities. fiveable.me

Overview of Fmoc Protected Amino Acid Derivatives in Organic Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amino function of amino acids in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). fiveable.meyoutube.com The Fmoc group is stable under acidic conditions but can be readily removed by treatment with a mild base, such as piperidine (B6355638). youtube.comembrapa.br This orthogonality allows for the selective deprotection of the N-terminal amino group while side-chain protecting groups remain intact, enabling the stepwise and controlled assembly of peptide chains. total-synthesis.comnih.gov

The use of Fmoc-protected amino acids offers several advantages in SPPS, including the ability to synthesize complex and modified peptides with high purity. nih.gov The reaction conditions for Fmoc removal are generally mild, which is compatible with a wide range of sensitive and modified amino acids. nih.govacs.org The progress of the deprotection reaction can also be conveniently monitored by UV spectroscopy of the dibenzylfulvene-piperidine adduct formed. youtube.com

Role As a Building Block in Advanced Peptide and Peptidomimetic Chemistry

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine is primarily designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com This automated or semi-automated technique allows for the efficient and stepwise assembly of peptide chains on a solid support. The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions (typically with piperidine (B6355638) in a solvent like dimethylformamide) to allow for the coupling of the next Fmoc-protected amino acid in the sequence. The presence of the 4-chlorophenyl group is generally compatible with standard SPPS protocols.

Utility in Structure-Activity Relationship (SAR) Studies

The substitution of natural amino acids with non-canonical counterparts like 4-chlorophenylalanine is a powerful strategy in structure-activity relationship (SAR) studies. By systematically replacing a phenylalanine residue with 4-chlorophenylalanine in a biologically active peptide, researchers can investigate the influence of the chloro-substituent on the peptide's activity. The chlorine atom alters the electronic distribution and hydrophobicity of the aromatic side chain, which can impact binding interactions with biological targets such as receptors or enzymes. Such studies provide crucial insights into the specific molecular interactions that govern a peptide's function, guiding the design of more potent and selective therapeutic agents. mdpi.comnih.gov

Application in the Design of Conformationally Constrained Peptides

The introduction of modified amino acids can impose specific conformational constraints on a peptide backbone. While detailed studies on the precise conformational effects of 4-chlorophenylalanine are a subject of ongoing research, the steric bulk and electronic nature of the chlorine atom can influence local dihedral angles and restrict the rotational freedom of the peptide chain. nih.gov This pre-organization of the peptide into a specific bioactive conformation can lead to enhanced binding affinity and biological activity.

Fluorescent Labeling Techniques for Biological Studies

Fluorescently labeled peptides are indispensable tools for studying biological processes such as protein-protein interactions, receptor binding, and cellular uptake. proteogenix.science While this compound itself is not fluorescent, peptides containing this residue can be fluorescently labeled using various techniques.

One common strategy involves the incorporation of a fluorescent amino acid elsewhere in the peptide sequence. Alternatively, a fluorescent dye can be attached to the N-terminus or a suitable side chain of the completed peptide. For peptides containing 4-chlorophenylalanine, a common approach is to incorporate an amino acid with a reactive side chain, such as lysine (B10760008), which has a primary amine that can be selectively labeled with an amine-reactive fluorescent dye. proteogenix.science Another method is to introduce an amino acid with a thiol group, like cysteine, which can be specifically labeled with a thiol-reactive dye. proteogenix.science

Furthermore, advanced techniques like "click chemistry" can be employed. This involves incorporating an unnatural amino acid bearing an azide (B81097) or alkyne group into the peptide sequence, which can then be specifically and efficiently reacted with a fluorescent dye carrying the complementary functional group. nih.govnih.gov

Table 2: Common Fluorescent Labeling Strategies for Peptides

| Labeling Strategy | Description | Key Reagents/Components |

|---|---|---|

| N-terminal Labeling | A fluorescent dye with an amine-reactive group is coupled to the free N-terminus of the synthesized peptide. | Amine-reactive dyes (e.g., NHS-esters of fluorescein (B123965) or rhodamine) |

| Side-Chain Labeling | An amino acid with a reactive side chain (e.g., lysine, cysteine) is incorporated into the peptide and subsequently labeled with a specific dye. | Amine-reactive or thiol-reactive dyes |

| Fluorescent Amino Acid Incorporation | A naturally fluorescent amino acid or a synthetic fluorescent amino acid is directly incorporated into the peptide sequence during SPPS. | Fluorescent amino acid building blocks |

| Click Chemistry | An unnatural amino acid with an azide or alkyne group is incorporated, followed by reaction with a fluorescent dye containing the corresponding reactive partner. | Azide/alkyne-functionalized amino acids and dyes, copper catalyst |

Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and stereochemistry of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine.

Ultraviolet (UV) Spectroscopy for Fmoc Quantification and Detection

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to the utility of this compound in solid-phase peptide synthesis (SPPS). A key advantage of the Fmoc group is its strong UV absorbance, which allows for the real-time monitoring of both coupling and deprotection steps during synthesis. tec5usa.com

Upon cleavage of the Fmoc group, typically with a piperidine (B6355638) solution, the resulting dibenzofulvene-piperidine adduct exhibits strong absorbance maxima around 289-301 nm. mostwiedzy.pl This property is exploited for the quantitative determination of the loading of the amino acid onto a solid support resin. mostwiedzy.plbiotage.com By measuring the absorbance of the cleavage solution, the concentration of the released Fmoc adduct can be calculated using the Beer-Lambert law. biotage.com The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct is reported to be approximately 7800 M⁻¹cm⁻¹ at 301 nm. mostwiedzy.pl This spectrophotometric method provides a reliable way to quantify the initial substitution level of the resin. biotage.com

Table 1: UV Absorbance Data for Fmoc Quantification

| Species | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Application |

|---|---|---|---|

| Dibenzofulvene-piperidine adduct | ~301 nm | ~7800 M⁻¹cm⁻¹ | Quantification of resin loading mostwiedzy.pl |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes. researchgate.net

The IR spectrum provides key information on the structural integrity of the molecule. researchgate.net For the related compound N-Fmoc-L-phenylalanine, characteristic vibrational bands are well-documented. nih.gov In the case of this compound, the spectrum would be expected to show strong absorptions corresponding to the carbonyl stretching vibrations of the carbamate (B1207046) (around 1717 cm⁻¹) and the carboxylic acid (around 1748 cm⁻¹). mdpi.com The presence of the aromatic rings from both the fluorenyl and the chlorophenyl groups will give rise to a series of C=C stretching bands in the 1600-1450 cm⁻¹ region. yildiz.edu.tr The C-Cl stretching vibration of the chlorophenyl group is also a key diagnostic peak, though its position can vary.

Raman spectroscopy complements IR by providing information about non-polar bonds and symmetric vibrations. For phenylalanine derivatives, characteristic Raman signals include in-plane C-H bending of the fluorenyl ring at approximately 1300 cm⁻¹ and 1490 cm⁻¹. researchgate.net A distinct peak around 1000 cm⁻¹ is often used as a marker for the phenylalanine side chain. rsc.org The analysis of both IR and Raman spectra allows for a comprehensive vibrational assignment, confirming the presence of all major structural components of the molecule. nih.gov

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Carbamate C=O | Stretch | ~1717 | IR mdpi.com |

| Carboxylic Acid C=O | Stretch | ~1748 | IR mdpi.com |

| Aromatic C=C | Stretch | 1600-1450 | IR, Raman yildiz.edu.tr |

| Fluorenyl Ring C-H | In-plane bend | ~1300, ~1490 | Raman researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For the parent compound, Fmoc-L-phenylalanine, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons of the fluorenyl group between 7.3 and 7.9 ppm, the α-proton of the amino acid around 4.1-4.2 ppm, and the β-protons of the phenylalanine side chain around 2.9-3.1 ppm. chemicalbook.com For this compound, the protons of the 4-chlorophenyl ring would appear as a characteristic AA'BB' system in the aromatic region.

The ¹³C NMR spectrum provides complementary information. For L-phenylalanine, the carbonyl carbon of the carboxylic acid resonates around 172 ppm, the α-carbon at approximately 55 ppm, and the β-carbon around 37 ppm. chemicalbook.com The introduction of the Fmoc group results in additional signals for the fluorenyl moiety and the carbamate carbonyl. The presence of the chlorine atom on the phenylalanine side chain would cause a downfield shift of the C4 carbon and influence the chemical shifts of the other aromatic carbons in that ring.

Table 3: Representative NMR Chemical Shifts (δ) in ppm

| Atom | N-Fmoc-L-phenylalanine (¹H NMR in DMSO-d₆) chemicalbook.com | L-Phenylalanine (¹³C NMR) chemicalbook.com | Expected for this compound |

|---|---|---|---|

| Fluorenyl Protons | 7.3 - 7.9 | - | Similar range, with distinct fluorenyl pattern |

| Phenylalanine Aromatic Protons | 7.2 - 7.3 | 126-138 | AA'BB' pattern in the aromatic region |

| α-Proton | 4.1 - 4.2 | - | Similar range |

| β-Protons | 2.9 - 3.1 | - | Similar range |

| Carboxylic Acid Carbonyl | - | ~172 | Similar range |

| α-Carbon | - | ~55 | Similar range |

Chiroptical Spectroscopy (ORD, ECD, VCD, ROA) for Stereochemical Analysis

Maintaining the stereochemical integrity of amino acids during synthesis and derivatization is critical. Chiroptical spectroscopic techniques are highly sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods include Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA).

For this compound, these techniques can confirm the L-configuration of the chiral center. The Fmoc chromophore itself is achiral, but its electronic transitions can become chirally perturbed upon attachment to the chiral amino acid, giving rise to characteristic ECD signals. Similarly, VCD and ROA measure the differential absorption or scattering of left and right circularly polarized infrared radiation or Raman scattered light, respectively, providing a detailed fingerprint of the molecule's absolute configuration in solution. Comparing the experimental chiroptical spectra with those of known standards or with spectra predicted by quantum chemical calculations allows for unambiguous stereochemical assignment.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing the purity of N-Fmoc protected amino acids. nih.gov Reversed-phase HPLC (RP-HPLC) is most commonly used, where the compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA). phenomenex.commdpi.com

This method is effective for separating the desired product from starting materials and by-products. For purity assessment, a gradient elution is often employed, and detection is typically performed using a UV detector, taking advantage of the strong absorbance of the Fmoc group. phenomenex.com

Furthermore, HPLC is crucial for determining the enantiomeric purity of the compound. phenomenex.com Chiral stationary phases (CSPs), such as those based on polysaccharides, are used to separate the L- and D-enantiomers. phenomenex.com This is vital because even small amounts of the D-enantiomer can have significant impacts on the structure and function of the final peptide. phenomenex.com Preparative HPLC, using larger columns and higher flow rates, can be employed to purify the compound to a high degree.

Table 4: Typical HPLC Conditions for Fmoc-Amino Acid Analysis

| Parameter | Analytical RP-HPLC | Chiral HPLC |

|---|---|---|

| Stationary Phase | C18 | Polysaccharide-based (e.g., Lux Cellulose-2) phenomenex.com |

| Mobile Phase | Water/Acetonitrile or Methanol with TFA phenomenex.commdpi.com | Water/Acetonitrile or Methanol with TFA phenomenex.com |

| Detection | UV (e.g., 220 nm, 254 nm, or 301 nm) phenomenex.com | UV (e.g., 220 nm) phenomenex.com |

| Purpose | Purity assessment, reaction monitoring | Enantiomeric excess determination phenomenex.com |

Chiral Separation Techniques for Enantiomeric Purity Determination

The enantiomeric purity of this compound is a critical parameter, particularly in the context of peptide synthesis and pharmaceutical applications where stereochemistry dictates biological activity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant method for resolving and quantifying the enantiomers of this compound.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the enantioseparation of N-Fmoc protected amino acids. These separations are typically carried out under reversed-phase conditions. The choice of the specific CSP and the mobile phase composition are critical for achieving baseline resolution of the L- and D-enantiomers.

A general approach involves using a mobile phase consisting of an organic modifier, such as acetonitrile, and an aqueous component with an acidic additive like trifluoroacetic acid (TFA). The TFA aids in protonating the carboxylic acid group, leading to better peak shape and retention. Detection is commonly performed using a UV detector, typically at a wavelength of 220 nm, where the Fmoc group exhibits strong absorbance. The high enantiomeric purity, often exceeding 99%, required for applications like solid-phase peptide synthesis, can be reliably verified using these chiral HPLC methods. mdpi.com

Integration with Mass Spectrometry (MS and MS/MS) for Molecular Confirmation

Mass spectrometry (MS) is an indispensable tool for the molecular confirmation of this compound. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the intact molecule to be ionized, typically as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. The high-resolution mass spectrum provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The calculated monoisotopic mass of this compound (C₂₄H₂₀ClNO₄) is approximately 421.1081 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) provides further structural confirmation through the analysis of fragmentation patterns. In MS/MS analysis, the precursor ion (e.g., the [M+H]⁺ ion) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Loss of the Fmoc group: A neutral loss of the fluorenylmethoxycarbonyl group (222.07 g/mol ) is a dominant fragmentation pathway.

Decarboxylation: Loss of carbon dioxide (44.00 g/mol ) from the carboxylic acid moiety.

Cleavage of the side chain: Fragmentation of the chlorophenylalanine side chain.

The analysis of these fragment ions allows for the unambiguous identification of the compound.

Solid-State Characterization Techniques

The investigation of this compound in the solid state provides insights into its crystal packing and the nature of its self-assembled architectures, which are often relevant to its material properties.

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction is a powerful technique for elucidating the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction: Analysis of a single crystal of this compound provides precise information about its molecular conformation and intermolecular interactions in the crystalline state. Data from the Crystallography Open Database (COD) indicates that this compound crystallizes in the monoclinic space group P 1 2₁ 1. nih.gov The unit cell parameters provide the fundamental repeating unit of the crystal lattice.

| Crystallographic Data for this compound nih.gov | |

|---|---|

| Parameter | Value |

| Space Group | P 1 2₁ 1 |

| a | 13.168 Å |

| b | 4.8390 Å |

| c | 17.400 Å |

| α | 90° |

| β | 111.41° |

| γ | 90° |

These studies reveal the specific conformations adopted by the molecule and how intermolecular forces, such as hydrogen bonding and π-π stacking of the fluorenyl and chlorophenyl groups, dictate the crystal packing.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples and is particularly valuable for studying the structure of self-assembled materials like hydrogels formed from Fmoc-amino acids. The diffraction pattern of a lyophilized hydrogel of an Fmoc-amino acid typically shows broader peaks compared to the sharp peaks of the crystalline powder, indicating a semi-crystalline or ordered but non-crystalline nature. nih.govnih.gov The d-spacings calculated from the diffraction peaks provide information about the repeating distances within the self-assembled nanostructures, such as the distance between β-sheets formed through hydrogen bonding. nih.gov

Thermal Analysis of Self-Assembled Systems

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the thermal properties of self-assembled systems of this compound, such as hydrogels.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For self-assembled hydrogels, DSC can be used to study the gel-to-sol transition temperature (Tgel). This transition is often observed as an endothermic peak in the DSC thermogram, corresponding to the disassembly of the fibrillar network. The enthalpy of this transition provides information about the strength of the intermolecular interactions within the self-assembled structure. Studies on similar Fmoc-dipeptide hydrogels have shown that the presence of additives can influence these thermal properties. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For lyophilized hydrogels, TGA can provide information about the thermal stability of the compound and the presence of bound water or solvent molecules. The decomposition of Fmoc-amino acids typically occurs in multiple steps, corresponding to the loss of different parts of the molecule. mdpi.com The onset temperature of decomposition is an indicator of the thermal stability of the self-assembled material.

Supramolecular Chemistry and Self Assembly Studies

Hydrogel Formation from Fmoc-Amino Acid Derivatives

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine is a derivative of Fmoc-phenylalanine that demonstrates a pronounced ability to form hydrogels, which are three-dimensional networks of self-assembled nanofibers that can entrap large volumes of water. aalto.firesearchgate.netrsc.org The gelation process is a macroscopic manifestation of the microscopic self-organization of the individual molecules into hierarchical structures.

The self-assembly of this compound into hydrogel networks is a multifaceted process governed by a delicate balance of non-covalent interactions. researchgate.netrsc.org The primary driving forces include:

π-π Stacking: The fluorenyl (Fmoc) groups, with their extensive aromatic systems, have a strong propensity to stack upon one another. This interaction is a key contributor to the initial aggregation of the molecules. mdpi.com

Hydrogen Bonding: The carboxylic acid and amide functionalities of the amino acid backbone participate in intermolecular hydrogen bonding, leading to the formation of extended one-dimensional chains or tapes. researchgate.netrsc.org

The interplay of these interactions leads to the formation of elongated nanofibers, which then entangle and cross-link to form the three-dimensional hydrogel network. The process is often initiated by a change in environmental conditions, such as a shift in pH or solvent composition, which triggers the supersaturation and subsequent aggregation of the Fmoc-amino acid derivative. researchgate.netnih.gov

The introduction of a chlorine atom at the para-position of the phenylalanine ring introduces an additional, highly directional non-covalent interaction known as halogen bonding. aalto.firsc.orgnih.gov A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (in this case, chlorine) and a nucleophilic site, such as an oxygen or nitrogen atom, on an adjacent molecule.

| Interaction Type | Description | Role in Self-Assembly |

| π-π Stacking | Attraction between aromatic rings of the Fmoc groups. | Initiates molecular aggregation. |

| Hydrogen Bonding | Between carboxylic acid and amide groups. | Forms extended 1D fibrillar structures. |

| Hydrophobic Interactions | Sequestration of non-polar groups from water. | Drives aggregation in aqueous media. |

| Halogen Bonding | Directional interaction involving the chlorine atom. | Reinforces the lateral assembly of nanofibers. |

The mechanical properties of hydrogels formed from this compound and related compounds can be characterized by rheology, which studies the flow and deformation of materials. The viscoelastic nature of these gels is typically described by the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. A true gel is characterized by G' being significantly greater than G''.

Research on halogenated Fmoc-phenylalanine derivatives has shown that the identity and position of the halogen atom have a profound effect on the rheological properties of the resulting hydrogels. researchgate.net For instance, a comparative study of para-halogenated Fmoc-phenylalanines revealed that the gel strength, as indicated by the magnitude of G', follows the trend of halogen bond strength. aalto.fi This suggests that the enhanced intermolecular interactions provided by halogen bonding lead to more robust and mechanically stable hydrogel networks. The rheological properties can be tuned by altering factors such as concentration, pH, and the presence of co-solvents or other molecules. researchgate.netrsc.org

| Halogenated Compound | Relative Gel Strength (G') |

| Fmoc-p-Iodo-Phe | Strongest |

| Fmoc-p-Bromo-Phe | Intermediate |

| Fmoc-p-Chloro-Phe | Weaker than Bromo and Iodo derivatives |

| Fmoc-p-Fluoro-Phe | Weakest |

This table provides a qualitative comparison based on the trend observed in the literature for para-halogenated Fmoc-phenylalanines. aalto.fi

Formation of Nanostructures (e.g., Nanotubes, Nanofibrils)

The self-assembly of this compound primarily leads to the formation of one-dimensional nanostructures, most commonly observed as nanofibers or nanofibrils. researchgate.netnih.govnih.gov These fibrils are typically several nanometers in diameter and can extend to micrometers in length. They form the fundamental building blocks of the hydrogel network.

While the formation of nanotubes has been extensively studied for some dipeptide systems, such as diphenylalanine, the spontaneous formation of well-defined nanotubes from single Fmoc-amino acid derivatives is less common. However, under specific assembly conditions, hierarchical arrangements of nanofibers can lead to the formation of larger, more complex structures, including twisted ribbons and bundled fibers that may exhibit hollow interiors, resembling nanotubes. nih.gov The precise morphology of the self-assembled nanostructures is highly dependent on the kinetics and thermodynamics of the assembly process, which can be influenced by factors such as the solvent system, temperature, and the rate of pH change. nih.gov For instance, a related compound, Fmoc-p-nitrophenylalanine, has been shown to undergo a dynamic transition from self-assembled hydrogel fibrils to crystalline microtubes over time. nih.gov

Co-Assembly Processes with Other Molecular Entities

The supramolecular structures formed by this compound can be further functionalized and their properties modulated through co-assembly with other molecular entities. mdpi.comnih.govnih.gov This approach involves the simultaneous self-assembly of two or more different components to create hybrid materials with emergent properties.

Co-assembly can occur with a variety of molecules, including:

Other Fmoc-amino acids: The co-assembly of this compound with other Fmoc-amino acids can lead to the formation of mixed nanofiber networks. nih.govrsc.orgresearchgate.net The incorporation of a second component can alter the morphology of the nanostructures and the mechanical properties of the resulting hydrogel. For example, co-assembly with Fmoc-tryptophan, which tends to form nanoparticles, can lead to a structural transformation from nanofibers to nanoparticles. nih.gov

Peptides: Short peptides can be co-assembled with this compound to introduce specific functionalities, such as cell-adhesion motifs or catalytic sites, into the hydrogel matrix. nih.gov

Polymers and other macromolecules: The inclusion of polymers, such as polysaccharides, during the self-assembly process can significantly impact the mechanical strength and stability of the hydrogel. chemrxiv.org

The success of co-assembly often relies on the structural and chemical complementarity of the participating molecules, allowing for favorable intermolecular interactions that drive the formation of a stable, integrated supramolecular structure. mdpi.com

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Self-Assembly Processes

Molecular dynamics (MD) simulations have been instrumental in understanding the self-assembly of Fmoc-protected amino acids. rsc.orgbeilstein-journals.orgresearchgate.net These simulations model the interactions between molecules over time, revealing the driving forces behind the formation of larger structures. For Fmoc-amino acids, π–π stacking interactions between the fluorenyl groups are a primary driver for self-assembly, leading to the formation of nanofibers and other nanostructures. researchgate.netacs.org

Simulations of Fmoc-protected phenylalanine and its derivatives have shown that the process is sensitive to the solvent environment and the specific amino acid sequence. rsc.orgacs.org For instance, MD simulations of the self-assembly of phenylalanine peptide nanotubes have been performed, illustrating the formation of helical structures from linear peptide chains. nih.govresearchgate.netnih.gov These studies highlight the importance of both the protective group and the amino acid side chain in directing the formation of ordered supramolecular structures.

Conformational Analysis and Molecular Modeling

The three-dimensional conformation of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine is critical to its function and interactions. Molecular modeling and conformational analysis provide detailed information about the molecule's shape, flexibility, and preferred spatial arrangements.

A key source of conformational data is X-ray crystallography. The crystal structure of this compound has been determined, providing precise atomic coordinates and insights into its solid-state conformation. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₄H₂₀ClNO₄ |

| Molecular Weight | 421.9 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21 1 |

| a | 13.168 Å |

| b | 4.8390 Å |

| c | 17.400 Å |

| α | 90° |

| β | 111.41° |

| γ | 90° |

Data sourced from PubChem CID 2734471. nih.gov

Beyond the solid state, molecular modeling techniques are used to explore the conformational landscape of the molecule in solution. These models can predict how the molecule might adopt different conformations, which is particularly relevant for understanding its behavior in biological environments. For instance, studies on similar halogenated phenylalanine derivatives have shown that halogenation can influence the cis/trans equilibrium of peptide bonds, a factor that can be predicted using molecular modeling. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for investigating the electronic structure and reactivity of molecules. nih.gov These methods, based on the principles of quantum mechanics, can determine various molecular properties, including charge distribution, orbital energies, and the stability of different chemical states. cbseacademic.nic.in

For this compound, quantum chemical calculations can elucidate the impact of the chlorine atom on the electronic properties of the phenyl ring. The electronegative chlorine atom withdraws electron density, which can affect the molecule's reactivity and its potential to engage in non-covalent interactions such as halogen bonding. nih.gov

Calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the computational model. nih.gov While specific quantum chemical studies on this compound are not widely published, research on the chlorination of amino acids and the electronic structure of similar molecules provides a basis for understanding its properties. nih.govnih.gov For example, quantum chemical modeling has been used to predict how halogenation of the phenylalanine residue in other molecules can shift conformational equilibria. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Design

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. scirp.orgresearchgate.net Computational design and in silico screening are integral parts of modern SAR studies, allowing for the rational design of new molecules with desired properties. nih.gov

In the context of this compound, computational SAR studies would involve creating a library of related compounds with variations in the structure (e.g., different halogen substitutions, modifications to the Fmoc group, or changes to the amino acid backbone). researchgate.net The properties of these virtual compounds can then be calculated and correlated with potential biological activities.

For instance, computational docking studies could predict how these molecules might bind to a specific protein target. nih.gov By comparing the binding affinities and modes of interaction across a series of compounds, researchers can identify key structural features that are important for activity. While specific SAR studies focused on this compound are not detailed in the available literature, the methodologies are well-established. Studies on other phenylalanine derivatives have demonstrated the utility of computational approaches in designing potent enzyme inhibitors. nih.gov The insights gained from such computational SAR studies can guide the synthesis of new and more effective molecules for various applications.

Future Directions and Emerging Research Areas

Innovations in Asymmetric Synthesis of Halogenated Non-Natural Amino Acids

The synthesis of enantiomerically pure non-natural amino acids (nnAAs), including halogenated variants like 4-chloro-L-phenylalanine, is crucial for their application in pharmaceuticals and protein engineering. nih.gov Traditional methods often face limitations, but recent innovations are providing more efficient and versatile synthetic routes.

Emerging strategies are moving beyond classical approaches to offer milder conditions and greater functional group tolerance.

Photoredox Catalysis : This method uses light to initiate radical reactions under mild conditions. It has been successfully applied to generate C-radicals from readily available starting materials like carboxylic acids or aliphatic alcohols for the stereoselective synthesis of unnatural amino acids. nih.govineosopen.orgrsc.org This approach is notable for its high atom economy and redox-neutral processes. rsc.org

Biocatalysis : The use of engineered enzymes offers unparalleled selectivity in synthesis. researchgate.net Researchers are discovering and engineering radical halogenase enzymes that can selectively chlorinate amino acid substrates at specific positions, including unactivated C-H bonds. nih.govprinceton.edu For instance, a family of Fe(II)/α-ketoglutarate-dependent halogenases has been identified that can chlorinate free amino acids like lysine (B10760008) without needing a carrier protein, showcasing nature's ability to perform challenging chemical transformations. princeton.edu Directed evolution is being used to adapt enzymes like tryptophan synthase to create novel β-substituted amino acids, further expanding the biocatalytic toolbox. wisc.edu

Advanced Catalytic Methods : Asymmetric catalysis remains a cornerstone for producing chiral α-amino acids. mdpi.com Methods involving the stereoselective addition of radicals to chiral derivatives, such as those of N-sulfinyl imine glyoxylate, have been developed to achieve high diastereoselectivity. ineosopen.org These methods provide access to a diverse range of complex and valuable amino acid structures.

| Synthesis Method | Description | Key Advantages | Relevant Findings |

|---|---|---|---|

| Photoredox Catalysis | Uses light-absorbing catalysts to generate radicals from precursors like aliphatic alcohols or carboxylic acids for addition to chiral acceptors. | Mild, redox-neutral conditions; high atom economy; broad substrate scope. nih.govrsc.org | Facile access to functionalized unnatural α-amino acids with CO2 as the only stoichiometric byproduct. rsc.org |

| Biocatalysis (Enzyme Engineering) | Employs natural or engineered enzymes (e.g., halogenases, synthases) to perform highly selective halogenation or bond formation. | Exceptional regio- and stereoselectivity; environmentally benign (aqueous conditions); can functionalize unactivated C-H bonds. researchgate.netnih.gov | Discovery of radical halogenases that chlorinate free amino acids; engineering of enzymes for new-to-nature reactions. princeton.eduwisc.edu |

| Asymmetric Catalysis | Utilizes chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction, such as alkylation or amination. | High enantiomeric or diastereomeric excess; well-established principles. nih.govmdpi.com | Development of methods for the stereoselective addition of C-radicals to chiral N-sulfinyl imine derivatives. ineosopen.org |

Advanced Applications in Protein and Enzyme Engineering for Modified Functionality

Incorporating halogenated non-natural amino acids such as 4-chloro-L-phenylalanine into peptides and proteins is a powerful strategy for modifying their function and stability. nih.gov The introduction of a halogen atom can induce significant changes in the physicochemical properties of a protein. nih.gov

Enhanced Stability and Activity : Halogenation can improve the thermal and proteolytic stability of proteins. nih.gov In a notable example, replacing a tyrosine residue with m-chlorotyrosine in T4 lysozyme (B549824) resulted in increased thermal stability and higher enzymatic activity at elevated temperatures. This was attributed to a halogen bond formed between the chlorine atom and a backbone carbonyl oxygen, an interaction enhanced by an adjacent hydroxyl group. acs.org

Probing Protein Function : 4-Chloro-L-phenylalanine (p-CPA) has been used extensively as a tool in biological research. It acts as an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) synthesis, thereby depleting serotonin levels. forlabs.co.uksigmaaldrich.com This allows researchers to investigate the roles of serotonin in various physiological and pathological processes. nih.gov However, studies have shown that p-CPA does not get incorporated into nascent polypeptides in place of phenylalanine or tyrosine, indicating its effects are primarily due to enzyme inhibition rather than altering protein structure. nih.govnih.gov

Creating Novel Biocatalysts : The introduction of non-canonical amino acids is a key strategy in creating artificial metalloenzymes and novel biocatalysts. acs.org By expanding the chemical diversity of amino acid side chains beyond the natural 20, researchers can fine-tune the active sites of enzymes to alter substrate specificity, enhance catalytic efficiency, or even introduce entirely new-to-nature reactions. acs.orgillinois.edu Engineered halogenase enzymes are now being used for the late-stage functionalization of complex molecules, including peptides, which opens up new possibilities for drug development. nih.gov

| Application Area | Effect of Halogenated Amino Acid | Example |

|---|---|---|

| Protein Stability | Increases thermal stability and enzymatic activity through halogen bonding. | Replacing tyrosine with m-chlorotyrosine in T4 lysozyme increased its melting temperature and activity. acs.org |

| Functional Probe | Inhibits specific enzymes to study biological pathways. | 4-Chloro-L-phenylalanine inhibits tryptophan hydroxylase to deplete serotonin for neurological studies. forlabs.co.uknih.gov |

| Enzyme Engineering | Expands substrate scope and enables post-synthesis modification of peptides and proteins. | Engineered tryptophan halogenases can chlorinate and brominate peptides containing specific motifs. nih.gov |

Development of Novel Materials Based on Self-Assembled Structures

The Fmoc group attached to N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine is a powerful driver of molecular self-assembly. researchgate.netnih.gov This property is being harnessed to create a new generation of functional biomaterials, with halogenation providing a subtle yet powerful means of tuning their properties. rsc.org

Tuning Hydrogel Properties : Fmoc-protected amino acids, especially aromatic ones, are known to self-assemble in aqueous solutions to form nanofibrillar networks that result in hydrogels. beilstein-journals.org Research shows that the introduction of a single halogen atom (F, Cl, or Br) to the phenyl ring of Fmoc-phenylalanine dramatically influences the rate of self-assembly and the mechanical properties of the resulting hydrogel. rsc.org The position of the halogen (ortho, meta, or para) and its identity are critical, allowing for precise control over the material's characteristics. rsc.orgresearchgate.net This self-assembly is driven by a combination of π–π stacking interactions between both the Fmoc groups and the phenyl side chains, as well as hydrogen bonding. researchgate.netacs.org

Morphological Control : The chemical structure of the building block dictates the final morphology of the self-assembled nanostructure. While Fmoc-phenylalanine derivatives typically form one-dimensional nanofibers, co-assembly with other Fmoc-amino acids can lead to different structures like nanoparticles. acs.org For instance, co-assembling Fmoc-Phe-OH with Fmoc-Trp-OH transforms the resulting structure from nanofibers to nanoparticles, which could have different applications, such as drug delivery instead of tissue engineering scaffolds. acs.org

Functional Biomaterials : These self-assembled hydrogels are biocompatible and can mimic the extracellular matrix, making them excellent candidates for 3D cell culture and drug delivery applications. researchgate.netnih.gov The ability to tune the hydrogel's stiffness and morphology through halogenation is a significant advantage in designing materials for specific biological applications. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The exploration of this compound exemplifies the synergy between organic chemistry and chemical biology. nih.gov Progress in one field directly enables and inspires breakthroughs in the other.

Chemical Tools for Biology : Synthetic chemists develop novel methods to create molecules like halogenated amino acids, which are then used by chemical biologists as probes to dissect complex biological processes. illinois.edunih.gov The synthesis of 4-chloro-L-phenylalanine provides a tool to study the function of serotonin, while the creation of Fmoc-protected versions allows for the investigation of molecular self-assembly. forlabs.co.ukchemimpex.com

Biology-Inspired Synthesis : Understanding the remarkable selectivity of enzymes, such as halogenases, inspires chemists to develop new catalysts and synthetic strategies that mimic nature's efficiency. researchgate.netprinceton.edu The discovery of enzymatic pathways for C-H activation and halogenation provides a blueprint for designing synthetic catalysts that can perform these challenging reactions under mild conditions. nih.gov

Chemoenzymatic Strategies : The combination of chemical and enzymatic steps (chemoenzymatic synthesis) is a powerful approach. For example, an enzyme can be used to selectively halogenate a substrate, which then serves as a reactive handle for subsequent chemical modifications, such as transition metal-catalyzed cross-coupling reactions. nih.govacs.org This interdisciplinary approach allows for the efficient and modular synthesis of complex molecules that would be difficult to access through purely chemical or biological means. The development of such integrated strategies is crucial for advancing drug discovery and creating novel functional materials. chemimpex.com

This convergence of disciplines is accelerating the pace of discovery, leading to the development of sophisticated molecular tools, advanced materials, and new therapeutic strategies built upon the unique properties of synthetically modified building blocks like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.